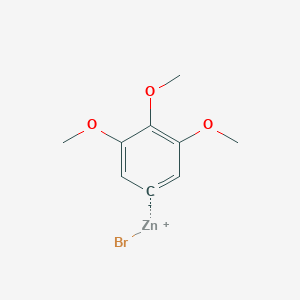

3,4,5-Trimethoxyphenylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,2,3-trimethoxybenzene-5-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3.BrH.Zn/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYHMGYSSHMYAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C[C-]=C1)OC)OC.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3,4,5 Trimethoxyphenylzinc Bromide

Direct Oxidative Insertion of Zinc into Carbon-Halogen Bondsescholarship.orgresearchgate.net

The direct insertion of zinc metal into the carbon-halogen bond of an organic halide is a fundamental and widely used method for the synthesis of organozinc reagents. nih.gov This approach is atom-economical and offers a straightforward route to the desired product. nih.gov

From 3,4,5-Trimethoxybromobenzene Precursors

The primary precursor for the direct synthesis of 3,4,5-Trimethoxyphenylzinc bromide is 3,4,5-Trimethoxybromobenzene. The reaction involves the oxidative addition of zinc metal to the carbon-bromine bond of the precursor. This process is influenced by the reactivity of the zinc and the reaction conditions.

Utilization of Activated Zinc (e.g., Rieke Zinc)escholarship.org

Standard zinc metal is often unreactive and requires activation to facilitate the oxidative insertion. wikipedia.org Rieke zinc, a highly reactive form of zinc, is particularly effective for this purpose. sigmaaldrich.com It is typically prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like potassium or lithium. wikipedia.org The high reactivity of Rieke zinc allows for the direct reaction with aryl bromides, including 3,4,5-Trimethoxybromobenzene, under milder conditions than those required for unactivated zinc. sigmaaldrich.comriekemetals.com This method is advantageous as it can tolerate a variety of sensitive functional groups that might not be compatible with other organometallic synthesis methods. sigmaaldrich.com

Effects of Solvents and Additives (e.g., LiCl)escholarship.org

Table 1: Impact of Solvents and Additives on Organozinc Formation

| Additive | Solvent | Effect on Reaction | Reference |

|---|---|---|---|

| LiCl | THF | Accelerates solubilization of the organozinc species from the zinc surface. nih.gov | nih.gov |

| None | Polar Aprotic Solvents (e.g., DMSO) | Accelerates the initial oxidative addition step at the zinc surface. nih.govnih.gov | nih.govnih.gov |

| LiBr | THF | Lower yield compared to LiCl. beilstein-journals.org | beilstein-journals.org |

| LiClO4 | THF | Significant drop in yield compared to LiCl. beilstein-journals.org | beilstein-journals.org |

Transmetallation Strategiesresearchgate.net

Transmetallation is an alternative and powerful method for preparing organozinc compounds. This strategy involves the transfer of an organic group from a more electropositive metal to zinc. It is particularly useful when the direct oxidative insertion method is not feasible or when a higher degree of functional group tolerance is required.

From 3,4,5-Trimethoxyphenyllithiumnih.gov

One common transmetallation route involves the reaction of a pre-formed organolithium reagent with a zinc halide salt. In this case, 3,4,5-Trimethoxyphenyllithium is first generated, typically by the deprotonation of 1,2,3-trimethoxybenzene (B147658) with a strong base like n-butyllithium or by lithium-halogen exchange from 3,4,5-Trimethoxybromobenzene. The resulting organolithium species is then reacted with zinc bromide to yield this compound. This method offers a clean and often high-yielding pathway to the desired organozinc reagent.

From 3,4,5-Trimethoxyphenylmagnesium Bromide (Grignard Reagents)nih.gov

Similarly, Grignard reagents can be used as precursors in transmetallation reactions to form organozinc compounds. 3,4,5-Trimethoxyphenylmagnesium bromide is prepared by the reaction of 3,4,5-Trimethoxybromobenzene with magnesium metal. Subsequent reaction of this Grignard reagent with zinc bromide results in the formation of this compound. This method is a classic and reliable approach in organometallic chemistry.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Precursor | Key Reagents | Advantages |

|---|---|---|---|

| Direct Oxidative Insertion | 3,4,5-Trimethoxybromobenzene | Activated Zinc (e.g., Rieke Zinc), LiCl | Atom-economical, direct route. nih.govnih.gov |

| Transmetallation | 3,4,5-Trimethoxyphenyllithium | n-Butyllithium, Zinc Bromide | High yields, clean reaction. |

| Transmetallation | 3,4,5-Trimethoxyphenylmagnesium Bromide | Magnesium, Zinc Bromide | Reliable, classic method. |

Optimization of Transmetallation Conditions for Efficiency and Selectivity

Transmetallation is a common strategy for preparing organozinc reagents from more reactive organometallic precursors, such as organolithium or organomagnesium (Grignard) compounds. The process involves the reaction of an organometallic compound with a zinc halide. For the synthesis of this compound, this would typically involve the prior formation of 3,4,5-trimethoxyphenyllithium or 3,4,5-trimethoxyphenylmagnesium bromide.

The efficiency and selectivity of this process are highly dependent on several factors that must be carefully optimized. A key consideration is the purification of the resulting organozinc compound. For instance, when starting from a Grignard reagent, the magnesium halide co-product can be precipitated. google.com A simpler purification process involves contacting the reaction product with a liquid hydrocarbon in which the organozinc compound is soluble, but the metal halide salt has low solubility, allowing for separation. google.com

Optimization parameters for the transmetallation reaction are summarized in the table below.

| Parameter | Influence on Reaction | Optimization Considerations |

| Organometallic Precursor | The reactivity and stability of the initial organolithium or organomagnesium compound affect the reaction rate and side-product formation. | 3,4,5-trimethoxyphenyllithium offers high reactivity but may require lower temperatures. 3,4,5-trimethoxyphenylmagnesium bromide is often easier to handle. |

| Zinc Halide | The choice of zinc halide (e.g., ZnCl₂, ZnBr₂, ZnI₂) influences the reaction kinetics and the properties of the final product. | Zinc bromide (ZnBr₂) is commonly used to directly yield the target bromide species. |

| Solvent | The solvent system affects the solubility of reactants and products, influencing reaction rates and the ease of purification. google.com | Tetrahydrofuran (B95107) (THF) is a common solvent. Hydrocarbon solvents can be used for purification by precipitation of inorganic salts. google.com |

| Temperature | Reaction temperature controls the rate of transmetallation versus potential side reactions, such as decomposition. | Low temperatures (e.g., -78 °C to 0 °C) are often employed, especially with highly reactive organolithium precursors, to enhance selectivity. |

| Additives | Additives like lithium chloride (LiCl) can break up aggregates and solubilize intermediates, leading to more reactive and well-defined species. | The use of LiCl can lead to the formation of more reactive "ate" complexes, which can be beneficial in subsequent coupling reactions. |

Halogen-Zinc Exchange Protocols

The halogen-zinc exchange is a powerful and direct method for synthesizing organozinc reagents, particularly for those bearing sensitive functional groups, as it proceeds under mild conditions. nih.gov This method involves the reaction of an organic halide with a dialkylzinc reagent or a zincate complex. For the target compound, this would involve the reaction of 3,4,5-trimethoxyphenyl bromide with a suitable zinc reagent.

Recent advancements have focused on developing highly efficient and mild exchange reagents. nih.gov Triorganozincates (R₃ZnLi) and tetraorganozincates (R₄ZnLi₂) are effective for bromine-zinc exchange. researchgate.net Furthermore, the development of dialkylzinc reagents complexed with lithium alkoxides has shown great potential for preparing zinc organometallics with high functional group tolerance. nih.gov In some cases, the exchange process can be catalyzed by transition metals like copper or manganese to facilitate the reaction with less reactive halides. researchgate.net

| Protocol | Reagent(s) | Conditions | Advantages/Disadvantages |

| Triorganozincate Exchange | nBu₃ZnLi or sBu₃ZnLi researchgate.net | Low temperature (e.g., -85 °C) in THF researchgate.net | Advantage: Efficient for bromine-zinc exchange. Disadvantage: Requires preparation of the zincate from an organolithium. |

| Dialkylzinc/Lithium Alkoxide | sBu₂Zn·2LiOR researchgate.net | Room temperature or below researchgate.net | Advantage: Highly efficient and mild, tolerating sensitive functional groups. nih.gov |

| Catalytic Exchange | Et₂Zn, MnBr₂ (cat.), CuCl (cat.) researchgate.net | Mild conditions | Advantage: Enables the exchange of less reactive bromides and even some chlorides. researchgate.net |

Electrochemical and Ultrasound-Assisted Synthesis

To improve the sustainability and efficiency of chemical processes, alternative energy sources like electrochemistry and ultrasound have been explored for the synthesis of organometallic reagents.

Ultrasound-Assisted Synthesis: Sonication is a well-established method for accelerating reactions involving metals. teiwm.gr The application of ultrasound promotes the formation of organozinc reagents by activating the surface of the zinc metal. youtube.com The process, known as cavitation, involves the formation, growth, and violent collapse of microscopic bubbles in the liquid. youtube.com This collapse generates localized high pressures and temperatures, which can clean the passivating oxide layer from the zinc surface and increase mass transport, thereby enhancing the reaction rate. nih.gov This technique is particularly advantageous for the direct insertion of zinc metal into the carbon-halogen bond of 3,4,5-trimethoxyphenyl bromide. acs.org

Electrochemical Synthesis: Electrochemical methods offer a green and scalable alternative for generating reactive species. The anodic oxidation of aryl bromides can lead to the formation of hypervalent bromine(III) species, which are versatile synthetic intermediates. nih.gov While direct electrochemical synthesis of organozinc reagents like this compound is less common, the principles of electrochemical generation of reactive organometallic species are being actively developed. This approach could potentially offer a reagent-free method for activating the aryl bromide, circumventing the need for highly reactive organolithium or Grignard precursors.

Considerations for Large-Scale Preparation and Process Development

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost, and process robustness. Key developments in this area focus on continuous flow manufacturing.

Continuous flow reactors offer significant advantages for handling sensitive and reactive organometallic compounds. acs.orgacs.org By using a packed bed of zinc granules, a large molar excess of the metal can be maintained, driving the reaction to completion. acs.org This setup allows for precise control over reaction parameters such as residence time, temperature, and concentration, enabling rapid and safe process optimization. acs.org

Key considerations for large-scale process development include:

Metal Activation: On a large scale, consistent activation of the zinc metal is crucial. This can be achieved through chemical treatment (e.g., with 1-bromo-2-chloroethane (B52838) and chlorotrimethylsilane) or mechanical methods. acs.org

Solvent Choice and Handling: The choice of solvent impacts reaction efficiency, product solubility, and downstream processing. The high sensitivity of organozinc compounds to air and moisture necessitates handling under an inert atmosphere throughout the process. acs.org

Process Analytical Technology (PAT): Implementing real-time monitoring techniques, such as titration or quenched gas chromatography analysis, is essential for quality control and ensuring complete conversion of the starting halide. acs.org

Downstream Integration: A major advantage of continuous flow synthesis is the ability to directly couple the formation of the organozinc reagent with a subsequent reaction (e.g., a Negishi coupling), avoiding the isolation and storage of the sensitive intermediate. acs.org

Applications of 3,4,5 Trimethoxyphenylzinc Bromide in Catalytic Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netresearchgate.netmdpi.com 3,4,5-Trimethoxyphenylzinc bromide is an effective nucleophilic partner in these transformations, primarily participating in Negishi and nickel-catalyzed coupling reactions. organic-chemistry.org These reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govrhhz.net

Palladium-Catalyzed Negishi Coupling

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgcommonorganicchemistry.com this compound is an excellent substrate for this reaction, allowing for the introduction of the 3,4,5-trimethoxyphenyl group onto a wide range of molecular scaffolds.

The palladium-catalyzed Negishi coupling of this compound with a variety of aryl and heteroaryl electrophiles proceeds with high efficiency. Aryl bromides and, in some cases, activated aryl chlorides are suitable coupling partners. organic-chemistry.orgnih.govmit.edu The reaction tolerates a broad spectrum of functional groups on the electrophile, including esters, nitriles, and ketones, making it a versatile method for the synthesis of complex molecules. nih.govpitt.edu Heteroaromatic halides also participate effectively in these coupling reactions, providing access to heteroaryl compounds bearing the 3,4,5-trimethoxyphenyl substituent. pitt.edu The choice of palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Negishi Coupling of this compound with Aryl Halides

| Electrophile | Catalyst System | Product | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ / CPhos | 4-(3,4,5-Trimethoxyphenyl)acetophenone | High |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-(3,4,5-Trimethoxyphenyl)benzonitrile | High |

| 4-Chlorotoluene | Pd(P(t-Bu)₃)₂ | 4-Methyl-3',4',5'-trimethoxybiphenyl | Moderate to High |

| 2-Bromopyridine | Pd(dppf)Cl₂ | 2-(3,4,5-Trimethoxyphenyl)pyridine | Good |

Note: The yields are generalized as "High," "Moderate to High," or "Good" based on typical outcomes for similar Negishi couplings reported in the literature. Specific yields for the coupling with this compound may vary depending on the exact reaction conditions.

Beyond aryl and heteroaryl electrophiles, this compound can also be coupled with other classes of organic electrophiles. The Negishi reaction allows for the formation of C(sp²)-C(sp³) bonds through the coupling with alkyl halides. nih.gov This transformation is particularly valuable for the synthesis of alkylated aromatic compounds.

The coupling with alkenyl halides provides a direct route to stilbene (B7821643) derivatives and other vinylarenes, with the stereochemistry of the double bond often being retained. organic-chemistry.orgnih.gov Similarly, alkynyl halides can be employed to generate arylalkynes, which are important intermediates in organic synthesis. The success of these reactions often depends on the choice of the palladium catalyst and reaction conditions to avoid side reactions such as β-hydride elimination in the case of alkyl halides. nih.gov

In cases where the electrophile possesses multiple reactive sites, regioselectivity can be a key challenge. In the Negishi coupling of this compound, the regioselectivity is primarily dictated by the nature of the electrophile and the catalyst system. For instance, in reactions with dihaloarenes, selective mono-arylation can often be achieved under carefully controlled conditions.

Stereochemical control is particularly relevant in the coupling with chiral or prochiral electrophiles and in the formation of stereodefined alkenes. The Negishi coupling is known for its high degree of stereoretention in the coupling of alkenyl halides, meaning that the configuration of the double bond in the starting material is preserved in the product. nih.gov When coupling with racemic secondary alkyl halides, the reaction typically proceeds with racemization unless a chiral catalyst is employed to induce enantioselectivity.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. rsc.orgnih.govresearchgate.net this compound can participate in nickel-catalyzed cross-coupling reactions, including variants of the Negishi coupling and cross-electrophile couplings. researchgate.netnih.gov

The development of enantioselective nickel-catalyzed cross-coupling reactions has opened up new avenues for the synthesis of chiral molecules. nih.govresearchgate.net By employing a chiral ligand in conjunction with a nickel catalyst, it is possible to achieve the asymmetric coupling of this compound with prochiral or racemic electrophiles. For example, the enantioselective coupling with racemic secondary benzyl (B1604629) bromides can lead to the formation of enantioenriched 1,1-diarylalkanes. researchgate.netresearchgate.net The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions.

Stereoselective nickel-catalyzed couplings are also important for controlling the geometry of newly formed double bonds in reactions with alkenyl electrophiles. Similar to palladium-catalyzed reactions, nickel-catalyzed Negishi-type couplings can proceed with high stereoretention. nih.gov

Ligand Effects in Nickel Catalysis

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. youtube.com The choice of ligand coordinated to the nickel center is crucial, as it profoundly influences the catalyst's stability, reactivity, and selectivity. Ligands modulate the electronic and steric properties of the nickel catalyst, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

In the context of coupling an arylzinc reagent like this compound with an organic halide, various classes of ligands have been shown to be effective.

Phosphine (B1218219) Ligands : Simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) are commonly used. youtube.com However, the reaction's efficiency can be sensitive to the amount of ligand present; excess ligand can sometimes stabilize the catalyst, but in other cases, it may inhibit the reaction. youtube.com

Chelating Dienes and Phosphites : In some nickel-catalyzed systems, chelating dienes such as 1,5-cyclooctadiene (B75094) (cod) have proven to be effective additives, improving reaction yields by stabilizing the active zero-valent nickel species. youtube.com

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form robust bonds with nickel, leading to highly stable and active catalysts. They have been successfully employed in various nickel-catalyzed cross-coupling reactions.

Bidentate Ligands : Specialized bidentate ligands, such as spiro-bidentate-pyox, can create a specific coordination environment around the nickel center, enabling efficient coupling of aryl bromides with alkyl partners. nih.gov

The selection of the optimal ligand is often determined empirically and depends on the specific substrates being coupled.

Table 1: Common Ligand Classes in Nickel-Catalyzed Cross-Coupling

| Ligand Class | Example(s) | Role in Catalysis |

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Basic ligand, modulates electronic/steric environment. youtube.com |

| Chelating Dienes | 1,5-Cyclooctadiene (cod) | Stabilizes Ni(0) species, often used as an additive. youtube.com |

| N-Heterocyclic Carbenes | IMes | Forms highly stable and active catalysts. rsc.org |

| Bidentate Ligands | Spiro-bidentate-pyox | Creates a defined chiral or achiral pocket around the metal. nih.gov |

Copper, Iron, and Other Metal-Catalyzed Coupling Methodologies

While palladium and nickel are the most common catalysts for these transformations, there is growing interest in using more earth-abundant and less toxic metals like copper and iron. acs.orgkhanacademy.org

Copper-Catalyzed Couplings : Copper catalysis has a long history in cross-coupling reactions. Modern methods have been developed for the coupling of organoboron reagents with aryl halides, and these protocols can often be adapted for organozinc reagents. acs.orglibretexts.org These reactions are significant because copper is considerably cheaper than palladium. acs.org The general approach involves the formation of an aryl-copper intermediate via transmetalation, which then reacts with the coupling partner. acs.org

Iron-Catalyzed Couplings : Iron is an attractive catalyst choice due to its low cost, abundance, and unique reactivity. khanacademy.org Iron-catalyzed cross-coupling reactions have been developed to unite various carbon-centered radicals with organometallic partners. khanacademy.org Mechanistic studies suggest that these reactions can proceed through various iron oxidation states, with monoarylated Fe(II) species often implicated as key intermediates in the carbon-carbon bond-forming step. khanacademy.org The use of N-heterocyclic carbene (NHC) ligands has also shown promise in iron-catalyzed Suzuki-type couplings of aryl chlorides. rsc.org

Other Metal-Catalyzed Couplings :

Palladium : The palladium-catalyzed Negishi coupling is a cornerstone reaction for organozinc reagents. It involves the reaction of an organozinc compound with an organic halide in the presence of a palladium catalyst. youtube.com These reactions are known for their high functional group tolerance and broad substrate scope. youtube.com

Rhodium and Ruthenium : These metals are more commonly associated with the catalytic addition of organometallic reagents to unsaturated systems rather than direct cross-coupling. For instance, rhodium catalysts are highly effective in the conjugate addition of arylboronic acids to enones, a transformation analogous to those possible with arylzinc reagents. youtube.com

Intermetallic Species and Inhibition Pathways in Catalytic Cycles

A critical aspect of catalytic cross-coupling reactions involving organozinc reagents is the potential for catalyst inhibition. One significant pathway for inhibition involves the formation of M-Zn intermetallic species (where M = Ni or Pd). youtube.com

The catalytic cycle of a Negishi coupling generates zinc(II) halides (ZnX₂) as a byproduct. This Lewis-acidic species can react with key intermediates in the main catalytic cycle. Specifically, ZnX₂ can coordinate to the active M(0)L₂ catalyst or the [L₂ArM(II)X] intermediate. youtube.com

Formation of M-Zn Adducts : The reaction between the M(0)L₂ species and the ZnX₂ byproduct leads to bimetallic adducts featuring a dative bond between the transition metal and zinc. youtube.com

Blocking of the Catalytic Cycle : This process effectively removes the active catalyst from the cycle. Furthermore, the coordination of ZnX₂ to the oxidized [L₂ArM(II)X] intermediate can block the binding of the organozinc reagent (e.g., this compound), thereby preventing the crucial transmetalation step and halting the cross-coupling process. youtube.com

This product-induced inhibition highlights the importance of considering the entire reaction system, not just the isolated catalytic cycle. Research has shown that the addition of lithium halides (LiX) can mitigate this inhibition by forming adducts with the Lewis-acidic ZnX₂, passivating it and preventing its detrimental interaction with the catalyst. youtube.com

Addition Reactions to Unsaturated Systems

Beyond cross-coupling, this compound can act as a potent nucleophile in addition reactions to various unsaturated functional groups, such as carbonyls and enones. These reactions provide direct routes to alcohols and functionalized ketones.

Chemoselective Addition to Carbonyl Compounds (Aldehydes, Ketones)

Organozinc reagents, like their Grignard counterparts, readily add to the electrophilic carbon of aldehydes and ketones in a 1,2-addition fashion. youtube.comlibretexts.org This reaction is highly chemoselective for the carbonyl group. The nucleophilic 3,4,5-trimethoxyphenyl group attacks the carbonyl carbon, and upon aqueous workup, a secondary alcohol (from an aldehyde) or a tertiary alcohol (from a ketone) is formed.

The general reactivity trend is that aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org While highly developed for dialkylzinc additions, the catalytic asymmetric addition of arylzinc reagents to carbonyls is an area of ongoing research. acs.org The primary challenge is to develop chiral catalysts that can effectively control the facial selectivity of the nucleophilic attack on the prochiral carbonyl group.

Table 2: Products from Addition of this compound to Carbonyls

| Starting Material | Reaction Type | Product Type (after workup) |

| Aldehyde (R-CHO) | 1,2-Addition | Secondary Alcohol |

| Ketone (R-CO-R') | 1,2-Addition | Tertiary Alcohol |

Conjugate (1,4-) Additions to Enones and Related Acceptors

When reacted with α,β-unsaturated carbonyl compounds (enones), organozinc reagents can undergo either 1,2-addition to the carbonyl carbon or 1,4-addition (conjugate or Michael addition) to the β-carbon. openstax.orgacs.org The regioselectivity of this addition is influenced by the nature of the organometallic reagent. "Softer" nucleophiles tend to favor 1,4-addition, while "harder" nucleophiles favor 1,2-addition.

Often, to favor the 1,4-addition pathway with organozinc reagents, the reaction is mediated by a copper catalyst. This involves the in-situ formation of a Gilman-type organocuprate species, which is a softer nucleophile and selectively attacks the β-carbon of the enone system. openstax.org The reaction proceeds via an enolate intermediate, which is then protonated during workup to yield the saturated ketone product. acs.org This methodology allows for the introduction of the 3,4,5-trimethoxyphenyl group at the β-position relative to a carbonyl, a valuable transformation in organic synthesis. nih.govrsc.org

Asymmetric Induction in Organozinc Additions

A key goal in modern organic synthesis is the control of stereochemistry. In the context of organozinc additions, this involves performing the reaction in a way that generates one enantiomer of the product in excess over the other. This is known as asymmetric induction.

Asymmetric conjugate addition is a powerful method for creating stereocenters. youtube.com This can be achieved by employing a chiral catalyst, typically a transition metal complex bearing a chiral ligand. khanacademy.orgyoutube.com For the conjugate addition of an arylzinc reagent to an enone, a copper or rhodium catalyst paired with a chiral phosphine, diene, or phosphoramidite (B1245037) ligand can create a chiral environment around the substrate. youtube.com This chiral pocket directs the attack of the nucleophile to one face of the enone, leading to an enantioenriched product. While highly developed for dialkylzinc reagents, the asymmetric addition of arylzinc reagents continues to be an active area of research. acs.orglibretexts.org

Functionalization of Heteroatoms and C-Heteroatom Bonds (e.g., Sulfenylation)

A significant application of this compound is in the formation of carbon-heteroatom bonds, particularly C-S bonds through sulfenylation reactions. This transformation is valuable for the synthesis of diaryl and heteroaryl sulfides, which are present in numerous biologically active compounds.

A mild and efficient one-pot protocol for the synthesis of these sulfides involves the reaction of this compound with in situ-generated heteroaryl sulfenyl chlorides. nih.govacs.org In this procedure, a thiol is first treated with an N-chlorinating agent, such as N-chlorosuccinimide (NCS), to form the corresponding sulfenyl chloride. This reactive intermediate is then directly coupled with this compound to afford the desired thioether. nih.govacs.org This method is advantageous as it avoids the use of high temperatures often required in copper- or palladium-catalyzed cross-coupling reactions. nih.gov

The reaction tolerates a variety of heterocyclic thiols, demonstrating its broad scope. The 3,4,5-trimethoxyphenyl scaffold is a privileged motif in compounds that target microtubules, making this synthetic route particularly relevant for the preparation of potential anticancer agents. nih.govacs.org

Table 1: Synthesis of Diaryl and Heteroaryl Sulfides using this compound

| Thiol Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Mercaptopyrimidine | 2-(3,4,5-Trimethoxyphenylthio)pyrimidine | 43 | nih.govacs.org |

| 2-Mercaptobenzoxazole | 2-(3,4,5-Trimethoxyphenylthio)benzoxazole | Not specified | nih.gov |

| 1-Phenyl-1H-tetrazole-5-thiol | 1-Phenyl-5-(3,4,5-trimethoxyphenylthio)-1H-tetrazole | Not specified | nih.gov |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | 2-Phenyl-5-(3,4,5-trimethoxyphenylthio)-1,3,4-oxadiazole | Not specified | acs.org |

Cascade Reactions and Multi-component Synthesis Strategies

While specific cascade or multi-component reactions explicitly employing this compound are not widely reported, the general reactivity of organozinc reagents makes them highly suitable for such strategies. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy.

Organozinc reagents, including alkylzinc bromides, have been successfully utilized in multicomponent Mannich reactions to generate α-branched amines. beilstein-journals.orgbeilstein-journals.org These reactions typically involve the coupling of an organozinc compound, an aldehyde, and an amine. The presence of lithium chloride has been found to be crucial for the efficiency of these three-component couplings in some solvent systems. beilstein-journals.orgbeilstein-journals.org A range of aromatic aldehydes and secondary amines can be used, highlighting the versatility of this approach. beilstein-journals.org

Given the established reactivity of arylzinc reagents in additions to carbonyl compounds and imines, it is conceivable that this compound could be integrated into similar multicomponent or cascade sequences. For instance, a diastereoselective addition of arylzinc reagents to sugar-derived aldehydes has been described, showcasing their utility in the synthesis of complex natural product frameworks. nih.gov Such reactions could potentially be incorporated into a multi-component setup. The development of cascade reactions involving arynes and various coupling partners also presents an area where arylzinc reagents could potentially participate. nih.gov The exploration of this compound in these modern synthetic strategies remains a promising avenue for future research.

Mechanistic Investigations of Reactions Involving 3,4,5 Trimethoxyphenylzinc Bromide

Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)

The reactivity of 3,4,5-Trimethoxyphenylzinc bromide is prominently featured in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. The catalytic cycle for these transformations universally involves three fundamental steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle initiates with a low-valent metal catalyst, typically Palladium(0). libretexts.org An organic halide (Ar-X) reacts with the metal center, which is oxidized from its initial state (e.g., Pd(0) to Pd(II)). This step cannot proceed if the metal center does not have an accessible oxidation state two units higher. libretexts.orglibretexts.org The metal center acts as both a Lewis acid and a Lewis base in this process. libretexts.org For aryl iodides, studies have shown that electron-rich substrates react significantly faster than electron-poor ones in some gold-catalyzed systems, a trend that can be relevant to palladium catalysis as well. acs.orgacs.org

Reductive Elimination : This is the final, product-forming step and is the reverse of oxidative addition. libretexts.org The two organic groups on the palladium center (the trimethoxyphenyl group and the group from the organic halide) couple and are expelled from the metal center, forming a new carbon-carbon bond. libretexts.org This process reduces the metal's oxidation state (e.g., Pd(II) to Pd(0)), regenerating the catalyst for the next cycle. libretexts.org For reductive elimination to occur, the ligands must typically be in a cis orientation to each other. libretexts.org

The following table outlines the generic catalytic cycle for a Negishi cross-coupling reaction involving an arylzinc reagent like this compound.

Table 1: Generic Negishi Catalytic Cycle| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, becoming a Pd(II) species. | Pd(0) catalyst, Ar'-X | Ar'-Pd(II)-X complex |

| Transmetallation | The organic group from the organozinc reagent replaces the halide on the palladium complex. | Ar'-Pd(II)-X, this compound | Ar'-(3,4,5-Trimethoxyphenyl)Pd(II) complex, ZnXBr |

| Reductive Elimination | The two aryl groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Ar'-(3,4,5-Trimethoxyphenyl)Pd(II) complex | Ar'-(3,4,5-Trimethoxyphenyl) biaryl product, Pd(0) catalyst |

Nature and Reactivity of Organozinc Species in Solution and Gas Phase

In solution, organozinc halides like this compound exist in a complex equilibrium, as described by the Schlenk equilibrium. This equilibrium involves the disproportionation of the mono-aryl species (RZnX) into a diarylzinc species (R₂Zn) and a zinc dihalide (ZnX₂). nih.gov The reactivity of the organozinc reagent can be influenced by this equilibrium, as the diarylzinc compound is often more reactive than the corresponding arylzinc halide. nih.gov

The speciation in solution is also heavily dependent on the solvent and the presence of salt additives. nih.gov For instance, lithium chloride is known to break up oligomeric organozinc aggregates by forming soluble "ate" complexes, thereby increasing the concentration of reactive monomeric species in solvents like tetrahydrofuran (B95107) (THF). nih.gov This enhanced solubility and reactivity is a key reason for the widespread use of LiCl in preparing and using organozinc reagents. nih.gov

While the solution-phase behavior of organozinc compounds is well-documented, studies in the gas phase are less common. Gas-phase investigations can provide fundamental insights into the intrinsic reactivity of the organozinc species, free from solvent effects. However, due to the low volatility and potential instability of compounds like this compound, such studies are technically challenging and not widely reported.

Role of Ligands and Ancillary Additives in Reaction Kinetics and Selectivity

The outcome of reactions involving this compound is profoundly influenced by the choice of ligands on the metal catalyst and the use of ancillary additives.

Ligands: In palladium-catalyzed cross-couplings, ligands such as phosphines or N-heterocyclic carbenes play multiple roles. They stabilize the metal center, modulate its electronic properties and steric environment, and influence the rates of the individual steps in the catalytic cycle. nih.gov The choice of ligand can unexpectedly affect the stereochemical outcome of a reaction. For example, in couplings with Z-vinylic halides, some modern phosphine (B1218219) ligands can lead to a loss of stereointegrity, an issue that can be mitigated by using a specific catalyst-additive combination. nih.gov

Ancillary Additives: Additives are crucial for both the formation and subsequent reaction of organozinc reagents. nih.gov

Lithium Chloride (LiCl): As mentioned, LiCl is a common additive used during the preparation of arylzinc reagents from aryl halides and zinc dust. It facilitates the reaction by increasing the solubility of the organozinc species in ethereal solvents like THF. nih.govresearchgate.net

Trimethylsilyl Chloride (TMSCl): This additive is often used to activate the zinc metal surface by removing passivating oxide layers, thus exposing fresh metal(0) for the oxidative addition step. nih.gov

Coordinating Amines (e.g., TMEDA): Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be critical for controlling selectivity and preventing side reactions. In some Negishi couplings, TMEDA can act as a ligand for both the palladium catalyst and the zinc species, which helps to suppress homocoupling and protodemetallation side reactions, leading to higher yields of the desired cross-coupled product. nih.gov

Table 2: Effect of Common Additives in Organozinc Chemistry

| Additive | Proposed Role(s) | Impact on Reaction |

|---|---|---|

| Lithium Chloride (LiCl) | Solubilizes organozinc intermediates via "ate" complex formation. nih.gov | Increases reaction rates and accessibility of reagents. nih.gov |

| Trimethylsilyl Chloride (TMSCl) | Removes oxide layer from zinc metal surface. nih.gov | Activates zinc for insertion into organic halides. nih.gov |

| TMEDA | Acts as a coordinating ligand for both catalyst and zinc species. nih.gov | Enhances chemoselectivity, minimizes homocoupling and protodemetallation. nih.gov |

Studies on Side Reactions and Competing Pathways (e.g., Protodemetallation, Cine Substitution)

Besides the desired cross-coupling pathway, reactions involving this compound can be complicated by side reactions. Understanding these competing pathways is essential for optimizing reaction conditions.

Protodemetallation: This is a common side reaction where the organozinc reagent is quenched by a proton source, leading to the formation of 1,2,3-trimethoxybenzene (B147658) instead of the desired cross-coupled product. chemrxiv.orgchemrxiv.org The proton source can be trace amounts of water, alcohols, or even acidic C-H bonds present in the reaction mixture. chemrxiv.org Studies on related (bipyridyl)arylnickel(II) complexes show that protodemetallation is a fundamental organometallic reaction that can proceed through concerted, cyclic transition states. chemrxiv.orgchemrxiv.org The rate of this side reaction is not solely dependent on the pKa of the acid; acids capable of forming favorable five, six, or seven-membered cyclic transition states can accelerate protodemetallation significantly. chemrxiv.orgchemrxiv.org

Cine Substitution: A more unusual competing pathway is cine substitution. Instead of the expected ipso substitution where the new group attaches to the carbon that was bonded to zinc, the incoming electrophile attaches to an adjacent carbon on the aromatic ring. acs.org This phenomenon has been observed with arylzinc reagents that bear electron-donating substituents, such as the methoxy (B1213986) groups present in this compound. acs.org The mechanism involves a Wheland-type intermediate, which can be deprotonated intramolecularly, leading to a rearrangement. acs.org

Table 3: Comparison of Ipso vs. Cine Substitution

| Substitution Type | Description | Resulting Product |

|---|---|---|

| ***Ipso* Substitution** | The standard pathway where the electrophile replaces the zinc moiety at the same carbon position. | The expected cross-coupling product. |

| ***Cine* Substitution** | An alternative pathway where the electrophile attacks a carbon adjacent to the C-Zn bond, followed by rearrangement. acs.org | An isomeric product where the new substituent is on a different position of the aromatic ring. acs.org |

Advanced Characterization Techniques for Mechanistic and Synthetic Insights of Organozinc Reagents

In-situ Spectroscopic Monitoring for Reaction Intermediates and Kinetics

In-situ spectroscopic techniques are powerful tools for the real-time analysis of chemical reactions without the need for sample isolation. nih.gov These methods allow for the direct observation of reactive intermediates and the collection of kinetic data, providing a deeper understanding of reaction pathways. For a reagent like 3,4,5-trimethoxyphenylzinc bromide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the formation of this compound from its precursors and its subsequent consumption in a reaction. Changes in the chemical shifts of the aromatic protons and carbons of the trimethoxyphenyl group can indicate the formation of the carbon-zinc bond. Furthermore, monitoring the appearance of new signals corresponding to the product and the disappearance of the starting material signals allows for the determination of reaction kinetics.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are highly effective for tracking changes in functional groups during a reaction. nih.govmdpi.com For instance, the formation of the C-Zn bond in this compound would result in characteristic vibrational modes that can be monitored. In a subsequent reaction, such as a Negishi coupling, the disappearance of these C-Zn bands and the appearance of new bands corresponding to the coupled product can be tracked in real-time. wikipedia.org This allows for the identification of reaction endpoints and the detection of any transient intermediates.

A hypothetical kinetic study of a Negishi coupling reaction involving this compound could be monitored using in-situ IR spectroscopy. The data could be tabulated as follows:

| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.075 | 0.025 |

| 20 | 0.056 | 0.044 |

| 30 | 0.042 | 0.058 |

| 60 | 0.018 | 0.082 |

| 90 | 0.005 | 0.095 |

This table represents hypothetical data for illustrative purposes.

X-ray Crystallography of Organozinc Complexes and Metal-Organic Frameworks

X-ray crystallography provides definitive structural information about crystalline solids, offering a precise picture of bond lengths, bond angles, and connectivity. While obtaining suitable crystals of organozinc halides can be challenging, the structural data from X-ray diffraction is invaluable for understanding their solid-state nature. acs.org For this compound, a single-crystal X-ray diffraction study would reveal the coordination environment around the zinc atom, including the C-Zn and Zn-Br bond lengths and the potential coordination of solvent molecules.

In the absence of a specific crystal structure for this compound, we can infer its likely structure based on known structures of similar organozinc halides. These compounds often form dimers or polymers in the solid state, with bridging halide atoms. The zinc center typically adopts a tetrahedral geometry, often involving coordination with solvent molecules like THF. acs.org

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Zn-C bond length | ~2.0 - 2.1 Å |

| Zn-Br bond length | ~2.3 - 2.4 Å |

| C-Zn-Br bond angle | ~110 - 120° |

This table presents expected crystallographic parameters based on typical organozinc halide structures.

The insights gained from the solid-state structure, however, may not be fully representative of the species present in solution, where dynamic equilibria often exist. acs.org

Mass Spectrometry for Structural Elucidation and Mechanistic Probes

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.netnih.gov Electrospray ionization (ESI) is a particularly soft ionization technique that is well-suited for the analysis of organometallic complexes, as it often allows for the observation of intact molecular ions and key fragments. uvic.cauvic.ca

For this compound, ESI-MS could be used to confirm the formation of the desired product by identifying its molecular ion peak. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) can be employed to probe the structure and fragmentation pathways of the organozinc reagent. By isolating the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions can be generated. For this compound, expected fragmentations would include the loss of the bromide ion and the cleavage of the carbon-zinc bond.

| Ion | m/z (calculated) | Fragmentation Pathway |

| [C₉H₁₁O₃ZnBr + H]⁺ | 322.92 | Protonated molecular ion |

| [C₉H₁₁O₃Zn]⁺ | 244.00 | Loss of HBr |

| [C₉H₁₁O₃]⁺ | 167.07 | Loss of ZnBr |

This table shows hypothetical m/z values for plausible ions of this compound in an ESI-MS experiment.

Furthermore, ESI-MS is a powerful tool for mechanistic studies, allowing for the detection of low-concentration intermediates in a reaction mixture. researchgate.net By sampling a reaction at various time points, it is possible to identify and characterize transient species, providing direct evidence for proposed reaction mechanisms.

Emerging Trends and Future Research Directions in 3,4,5 Trimethoxyphenylzinc Bromide Chemistry

Development of Novel Catalytic Systems and Ligand Scaffolds

The reactivity of organozinc reagents like 3,4,5-Trimethoxyphenylzinc bromide is often modest, necessitating the use of a catalyst for efficient cross-coupling reactions. libretexts.org While palladium and nickel catalysts are the cornerstones of reactions like the Negishi coupling, future research is focused on creating more advanced catalytic systems to enhance reaction scope, efficiency, and selectivity. wikipedia.org

A significant area of development is the design of novel ligand scaffolds. For enantioselective transformations, the development of new chiral ligands is critical for achieving high conversion rates and enantiomeric excesses. libretexts.org Beyond traditional phosphine-based ligands, researchers are exploring N-heterocyclic carbenes (NHCs) and other specialized ligand architectures that can stabilize the metal center, facilitate challenging bond formations, and resist common deactivation pathways.

Furthermore, there is a strong push to develop catalysts that can activate a broader range of coupling partners. For instance, specialized palladium precatalysts, such as the Pd-PEPPSI type, have shown promise in coupling alkylzinc reagents with alkyl halides, a transformation that is often hampered by side reactions like beta-hydride elimination. wikipedia.org The development of catalysts that are highly active at low loadings is also a key goal, as this reduces costs and minimizes metal contamination in the final product. A recent innovation involves the nickel-catalyzed generation of arylzinc reagents from aryldimethylsulfonium triflates, offering a complementary method to traditional preparations from aryl halides. acs.org

| Catalyst System | Application in Organozinc Chemistry | Potential Advantage for this compound |

| Palladium-based Catalysts | Negishi and Fukuyama couplings. wikipedia.orgyoutube.com | Efficiently couples the trimethoxyphenyl group with a wide variety of aryl, vinyl, and acyl halides. |

| Nickel-based Catalysts | Cross-coupling reactions, often with different substrate scope than palladium. wikipedia.orgyoutube.com | Offers a potentially more earth-abundant and cost-effective alternative to palladium for specific transformations. |

| Copper-catalyzed Reactions | Functional group exchange, such as iodide-zinc exchange. youtube.com | Can be used to prepare functionalized organozinc reagents in situ. youtube.com |

| Catalysts with Chiral Ligands | Enantioselective alkylation of aldehydes. libretexts.org | Could enable the asymmetric synthesis of chiral molecules containing the trimethoxyphenyl moiety. |

Applications in the Construction of Complex Molecular Architectures

Organozinc reagents are indispensable tools for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules like natural products and pharmaceuticals. researchgate.netresearchgate.net this compound is a valuable building block for introducing the electron-rich trimethoxyphenyl ring, a common feature in pharmacologically active agents.

Future applications will leverage this reagent in increasingly sophisticated coupling reactions to build complex molecular frameworks. Key reactions include:

Negishi Coupling: This palladium- or nickel-catalyzed reaction is a powerful method for forming C-C bonds between an organozinc reagent and an organic halide. wikipedia.org Using this compound, complex biaryl structures or molecules with aryl-alkyl linkages can be constructed with high functional group tolerance. sigmaaldrich.comsigmaaldrich.com

Fukuyama Coupling: This palladium-catalyzed reaction couples an organozinc reagent with a thioester to form a ketone. wikipedia.orgyoutube.com This provides a reliable route to synthesize various ketones bearing the 3,4,5-trimethoxyphenyl group, which are versatile intermediates for further elaboration. youtube.com

Barbier Reaction: This one-pot reaction involves the generation of the organozinc reagent in the presence of a carbonyl substrate (like an aldehyde or ketone) to form an alcohol. libretexts.orgwikipedia.org This method is advantageous for its operational simplicity. libretexts.org

The functional group tolerance of organozinc reagents is a significant advantage over more reactive organometallics like organolithium or Grignard reagents, allowing for their use late in a synthetic sequence without the need for extensive protecting group strategies. sigmaaldrich.comacs.org

Integration with Flow Chemistry and Automated Synthesis

A major trend in modern chemical synthesis is the adoption of continuous flow technology and automation. researchgate.net These approaches offer significant advantages in safety, scalability, and reproducibility, particularly for handling sensitive reagents like organozincs. researchgate.netacs.orgacs.org

The integration of this compound chemistry into flow systems represents a significant leap forward. Researchers have successfully developed continuous flow methods for the synthesis of various organozinc reagents. acs.orgnih.gov These systems typically involve pumping a solution of the corresponding organic halide through a packed bed of activated zinc metal. acs.orgacs.org This allows for the on-demand generation of the organozinc reagent, which can be immediately "telescoped" into a subsequent reaction stream for cross-coupling, minimizing the handling and storage of the unstable intermediate. researchgate.netnih.gov

Key Advantages of Flow Synthesis for Organozinc Reagents:

Enhanced Safety: Small reactor volumes and superior heat transfer mitigate the risks associated with exothermic reactions and unstable intermediates. researchgate.net

Scalability: Production can be scaled up by extending the run time or using larger reactors, bypassing the challenges of large-scale batch processing. acs.org

Reproducibility: Precise control over parameters like residence time, temperature, and stoichiometry leads to consistent product quality. researchgate.net

Automation: Flow systems are readily automated, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries for drug discovery. researchgate.net

Recent studies have demonstrated the successful continuous formation of organozinc reagents with high yields (82-92%) and their immediate use in subsequent coupling reactions. acs.org This methodology is being explored for both laboratory and pilot-scale production. acs.org

| Flow Chemistry Parameter | Typical Values in Organozinc Synthesis | Impact on Reaction |

| Residence Time | 1.5 - 14.0 minutes acs.org | Determines the extent of the reaction; optimized for complete conversion of the starting halide. acs.org |

| Flow Rate | Up to 18 L/h (pilot scale) acs.org | Dictates the production throughput. |

| Reactor Type | Packed-bed reactor with zinc granules. acs.orgacs.org | Provides a large surface area of zinc for efficient reaction. acs.org |

| Yield | 78 - 100% acs.org | Demonstrates the high efficiency of continuous flow generation. |

Sustainable and Green Chemistry Methodologies for Organozinc Reagents

The principles of green chemistry are increasingly influencing the design of synthetic processes in organometallic chemistry. numberanalytics.comnumberanalytics.com Research in this area aims to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.comacs.org

For reagents like this compound, green chemistry initiatives focus on several key areas:

Atom Economy: Designing reactions, such as catalytic cross-couplings, that incorporate the maximum amount of starting material into the final product.

Use of Safer Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like bio-based solvents. acs.org

Catalyst Choice: Shifting from precious metal catalysts like palladium to those based on more earth-abundant and less toxic metals such as iron, cobalt, or manganese. acs.orgacs.org

Energy Efficiency: Employing methods like continuous flow processing, which offers better energy control than traditional batch heating and cooling. numberanalytics.com

Waste Reduction: Developing processes that generate minimal byproducts and allow for the recycling of catalysts and solvents. numberanalytics.com

The Barbier reaction, which can sometimes be conducted in water, is an example of a greener approach in organozinc chemistry. libretexts.org Furthermore, the use of flow chemistry itself is considered a green technology because it improves safety and process control, leading to less waste. acs.org

Synergistic Approaches: Combining Organozinc Chemistry with Other Transformative Reactions

A frontier in chemical synthesis is the development of synergistic catalytic cycles, where two or more distinct reaction types are combined to achieve transformations not possible with either one alone. This approach opens up new avenues for constructing complex molecules under mild conditions.

One of the most exciting synergistic strategies relevant to organozinc chemistry is the combination of photoredox catalysis with nickel catalysis . youtube.com In this dual catalytic system, a photocatalyst absorbs light and initiates a single-electron transfer process to generate a radical intermediate. This radical then enters a separate nickel-based cross-coupling cycle. This approach allows for the activation of substrates under exceptionally mild conditions and can enable challenging coupling reactions. youtube.com For a reagent like this compound, this could facilitate its coupling with previously incompatible partners.

Another synergistic approach involves combining different organometallic processes. For example, a hydroboration reaction could first install a boron group onto a molecule, which is then converted into an organozinc species via a copper-catalyzed functional group exchange. wikipedia.org This newly formed organozinc reagent can then participate in a subsequent palladium-catalyzed cross-coupling reaction, all within a single vessel. This strategy showcases how combining different catalytic transformations can streamline the synthesis of complex targets.

Q & A

(Basic) What is the optimal synthetic route for preparing 3,4,5-Trimethoxyphenylzinc bromide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves transmetallation from the corresponding Grignard reagent or direct reaction of 3,4,5-trimethoxybenzyl bromide with activated zinc. Key factors include:

- Zinc Activation: Use of freshly activated zinc (e.g., via HCl etching or Rieke method) to enhance reactivity .

- Solvent Choice: Tetrahydrofuran (THF) or diethyl ether is preferred due to their ability to stabilize organozinc intermediates .

- Temperature Control: Reactions are conducted at 0–25°C to prevent decomposition, with yields reported between 60–85% depending on zinc quality .

- Stoichiometry: A 1:1 molar ratio of benzyl bromide to zinc is critical; excess zinc reduces side reactions .

(Basic) Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR in deuterated THF can confirm the structure, with methoxy protons resonating at δ 3.7–3.9 ppm .

- Gas Chromatography (GC): Used to assess purity, though limited by the compound’s thermal instability. Derivatization (e.g., quenching with iodine) may be required for accurate analysis .

- Mass Spectrometry (MS): High-resolution MS (HRMS) in negative ion mode detects the molecular ion peak at m/z corresponding to CHBrOZn .

(Advanced) How does the electron-donating trimethoxy group influence the reactivity of this organozinc reagent in cross-coupling reactions?

Methodological Answer:

The three methoxy groups enhance electron density at the aromatic ring, which:

- Stabilizes Transition States: Facilitates oxidative addition in palladium-catalyzed couplings (e.g., Negishi or Suzuki-Miyaura reactions) .

- Directs Electrophilic Substitution: Para positions to the methoxy groups are more reactive, enabling regioselective functionalization .

- Reduces Stability: The electron-rich nature may increase susceptibility to hydrolysis, necessitating anhydrous conditions .

Comparative studies with non-methoxy analogs (e.g., trifluoromethyl derivatives) show slower reaction kinetics but higher selectivity .

(Advanced) What are the predominant decomposition pathways of this compound, and how can they be minimized?

Methodological Answer:

- Hydrolysis: Rapid degradation in protic solvents (e.g., water, alcohols) forms 3,4,5-trimethoxybenzyl alcohol. Use of dry solvents and inert atmosphere (N/Ar) is critical .

- Thermal Decomposition: Above 40°C, homolytic cleavage of the Zn–C bond generates free radicals, detectable via EPR spectroscopy. Storage at –20°C in THF extends shelf life .

- Oxidation: Exposure to air leads to zinc oxide byproducts. Additives like 1,2-dibromoethane can scavenge reactive oxygen species .

(Advanced) How can conflicting literature reports on reaction yields using this reagent be systematically addressed?

Methodological Answer:

Contradictions often arise from:

- Zinc Purity: Trace metals (e.g., Cu, Fe) in commercial zinc powders can catalyze side reactions. ICP-MS analysis of zinc sources is recommended .

- Solvent Impurities: Residual moisture in THF reduces yields. Solvents should be distilled over sodium/benzophenone .

- Catalyst Loading: In cross-couplings, Pd(PPh) vs. Pd(dba) impacts efficiency. DOE (Design of Experiments) approaches optimize conditions .

- Analytical Variability: Standardize quantification methods (e.g., GC vs. H NMR integration) to ensure consistency .

(Advanced) What strategies enable the use of this compound in stereoselective synthesis?

Methodological Answer:

- Chiral Ligands: Employing (R)-BINAP or Josiphos ligands in asymmetric couplings induces enantioselectivity (up to 90% ee reported) .

- Substrate Engineering: Coupling with α-branched electrophiles (e.g., allylic bromides) enhances stereochemical control .

- Low-Temperature Reactions: Conducting reactions at –78°C minimizes racemization of chiral intermediates .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with moisture .

- Ventilation: Perform reactions in a fume hood due to bromide vapor release .

- Waste Disposal: Quench excess reagent with isopropanol before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.